molecular formula C21H18ClF3N4O2S B2818325 4-(4-((2-Chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine CAS No. 1351634-43-9

4-(4-((2-Chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine

Cat. No.: B2818325
CAS No.: 1351634-43-9
M. Wt: 482.91
InChI Key: SOSKUNLRSJABKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-((2-Chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine is a useful research compound. Its molecular formula is C21H18ClF3N4O2S and its molecular weight is 482.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

  • Compounds including pyrimidine-piperazine conjugates have been synthesized and shown anti-proliferative activities against human breast cancer cell lines. These compounds exhibited better activities than the curcumin drug, indicating their potential in cancer treatment (Parveen et al., 2017).

Antipsychotic Agents

  • (Piperazin-1-yl-phenyl)-arylsulfonamides, including compounds related to the requested chemical, have shown high affinities for 5-HT receptors, indicating their potential as atypical antipsychotic agents (Park et al., 2010).

Antimicrobial Activity

  • Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety have demonstrated antimicrobial activity, suggesting their application in combating bacterial infections (Ammar et al., 2004).

Inhibitors of Soluble Epoxide Hydrolase

  • Triazine-piperidine-carboxamide compounds have been identified as inhibitors of soluble epoxide hydrolase, showing potential in the study of various disease models (Thalji et al., 2013).

Antagonists of Adenosine Receptors

  • A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were developed as antagonists of adenosine A2B receptors. These compounds were effective and selective, highlighting their importance in adenosine receptor research (Borrmann et al., 2009).

Synthesis of Novel Antimicrobial Agents

  • A new series of 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones, based on substituted piperazines and incorporating a 1,3,5-triazine moiety, were synthesized and showed significant antimicrobial activity (Patel et al., 2012).

Antibacterial Activities

  • Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were synthesized and demonstrated enhanced antibacterial activities (Qi, 2014).

Properties

IUPAC Name

4-[4-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF3N4O2S/c22-17-7-6-16(21(23,24)25)12-19(17)32(30,31)29-10-8-28(9-11-29)20-13-18(26-14-27-20)15-4-2-1-3-5-15/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSKUNLRSJABKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.